N-(2-oxopropyl)-2-phenylacetamide
CAS No.: 56203-20-4
Cat. No.: VC6001470
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56203-20-4 |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 |
IUPAC Name | N-(2-oxopropyl)-2-phenylacetamide |
Standard InChI | InChI=1S/C11H13NO2/c1-9(13)8-12-11(14)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
Standard InChI Key | QZUOKPUQPUDFNS-UHFFFAOYSA-N |
SMILES | CC(=O)CNC(=O)CC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
N-(2-Oxopropyl)-2-phenylacetamide belongs to the class of substituted acetamides, with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol. Its IUPAC name, N-(2-oxopropyl)-N-phenylacetamide, reflects the ketone group at the second carbon of the propyl chain and the phenyl substituent on the acetamide nitrogen. The canonical SMILES notation (CC(=O)CN(C1=CC=CC=C1)C(=O)C) and InChIKey (KFBRHUBJEYDSMR-UHFFFAOYSA-N) provide unambiguous identifiers for its structure.
The compound’s reactivity is influenced by the electron-withdrawing carbonyl group and the aromatic phenyl ring, which facilitate nucleophilic substitutions and electrophilic aromatic interactions.
Synthesis Methods and Optimization
Chemical Synthesis
The primary synthetic route involves the reaction of phenylacetamide with 2-oxopropyl chloride in the presence of a base, such as triethylamine, in anhydrous dichloromethane or tetrahydrofuran. This nucleophilic substitution proceeds via attack of the acetamide’s nitrogen on the electrophilic carbon of 2-oxopropyl chloride, yielding the target compound. Typical conditions include:
Parameter | Value |
---|---|
Solvent | Dichloromethane |
Temperature | 0–25°C |
Reaction Time | 12–24 hours |
Yield | 60–75% |
This method prioritizes simplicity but faces challenges in controlling regioselectivity and byproduct formation.
Chemical and Physical Properties
Reactivity
The 2-oxopropyl group enables participation in aldol condensations and Michael additions. For instance, under basic conditions, the ketone undergoes nucleophilic attack by enolates, forming carbon-carbon bonds. Additionally, the acetamide’s NH group can engage in hydrogen bonding, influencing solubility and crystallization.
Spectroscopic Characterization
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NMR Spectroscopy: NMR reveals signals at δ 9.73 (t, J = 1.5 Hz, 1H, aldehyde proton), 7.32 (m, 5H, aromatic protons), and 3.49 (s, 2H, methylene adjacent to carbonyl) .
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IR Spectroscopy: Strong absorption at 1715 cm⁻¹ corresponds to the carbonyl stretch of the ketone and acetamide groups.
Biological Activity and Enzyme Interactions
Enzyme Inhibition
N-(2-Oxopropyl)-2-phenylacetamide exhibits moderate inhibition of alcohol dehydrogenase (ADH) and NADH oxidase (NOX). Competitive inhibition patterns are observed, with values in the micromolar range . This suggests potential as a modulator of ethanol metabolism or reactive oxygen species (ROS) pathways.
Research Findings and Kinetic Studies
Aldol Addition Catalyzed by DERA
The enzyme 2-deoxyribose-5-phosphate aldolase (DERA) facilitates the aldol addition of acetaldehyde to N-(2-oxopropyl)-2-phenylacetamide, forming lactol derivatives . Kinetic parameters include:
Parameter | Value |
---|---|
(Acetaldehyde) |
Substrate inhibition by acetaldehyde () limits reaction efficiency at high concentrations .
Oxidative Byproduct Formation
During enzymatic cascades, N-phenylacetyl-β-alanine forms via oxidation of the aldehyde intermediate. Both ADH and NOX contribute to this side reaction, with comparable values (~0.007–0.008 U mg⁻¹) .
Applications in Pharmaceutical Synthesis
N-(2-Oxopropyl)-2-phenylacetamide serves as a precursor in statin side-chain synthesis. For example, enzymatic dimerization and trimerization yield lactol intermediates critical for atorvastatin and rosuvastatin production .
Application | Enzyme System | Yield |
---|---|---|
Lactol formation | ADH/DERA/NOX cascade | 68% |
β-Alanine derivative | NOX-catalyzed oxidation | 22% |
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